Home > Products > Building Blocks P16943 > [(5-Ethylisoxazol-3-yl)methyl]amine
[(5-Ethylisoxazol-3-yl)methyl]amine - 893638-97-6

[(5-Ethylisoxazol-3-yl)methyl]amine

Catalog Number: EVT-1630802
CAS Number: 893638-97-6
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM)

Compound Description: DMCM is a novel anti-cancer agent designed to interact with DNA in a sequence-specific manner. It exhibits anticancer effects by binding to the minor groove of DNA, inducing cleavage at GACGTC sequences (related to the Sal I restriction site) []. This interaction leads to G2/M cell cycle arrest and subsequently apoptosis in human glioma U87 cells. DMCM demonstrates superior cytotoxic effects compared to standard drugs like carmustine and temozolomide [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives

Compound Description: This series of compounds are N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives synthesized as potential anticancer agents []. They were synthesized by reacting 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole with various primary and secondary amines. These compounds exhibited selective anticancer activity, particularly against liver cancer cells (Hep-G2 cell line) [].

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

Compound Description: This series encompasses 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives evaluated for their antimicrobial and antioxidant properties [].

(5-Methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives

Compound Description: These compounds are indolequinone derivatives designed as bioreductively activated cytotoxins []. They were synthesized by functionalizing a 3-(hydroxymethyl)indolequinone with various leaving groups at the (indol-3-yl)methyl position. Upon reduction, these compounds eliminate the leaving group, leading to the formation of an iminium derivative capable of acting as an alkylating agent []. This reductively activated elimination process, particularly efficient under hypoxic conditions, makes them promising candidates for targeted cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine can be achieved through several methods, primarily involving the reaction of isoxazole derivatives with amine reagents. A common approach includes:

  1. Starting Materials: The synthesis typically begins with a suitable precursor such as 5-ethylisoxazole.
  2. Reagents: Amines are introduced to facilitate the formation of the desired amine product.
  3. Reaction Conditions: The reaction may require specific conditions such as controlled temperature and pH to optimize yield and purity.

For instance, one method involves the reaction of 5-ethylisoxazole with formaldehyde in the presence of an amine catalyst under acidic conditions, leading to the formation of [(5-Ethylisoxazol-3-yl)methyl]amine with high yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of [(5-Ethylisoxazol-3-yl)methyl]amine can be represented as follows:

  • Molecular Formula: C8_{8}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 150.18 g/mol

The structure features an ethyl group attached to the isoxazole ring at the 5-position and a methylamine group connected via a methylene bridge to the 3-position of the isoxazole. This configuration contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

[(5-Ethylisoxazol-3-yl)methyl]amine can participate in several chemical reactions due to its functional groups:

  1. Alkylation Reactions: The amine group can undergo alkylation, allowing for further derivatization.
  2. Acid-Base Reactions: As a primary amine, it can react with acids to form salts, which can be useful for purification or isolation.
  3. Condensation Reactions: The compound may also engage in condensation reactions with carbonyl compounds, leading to the formation of imines or other derivatives.

These reactions are critical for exploring its potential applications in drug development and material sciences .

Mechanism of Action

Process and Data

The mechanism of action for [(5-Ethylisoxazol-3-yl)methyl]amine primarily revolves around its interaction with biological targets:

  1. Biological Activity: The compound may exhibit properties such as anti-inflammatory or antimicrobial activities by interacting with specific receptors or enzymes.
  2. Binding Mechanism: It likely forms hydrogen bonds and hydrophobic interactions due to its polar amine group and non-polar ethyl group, enhancing its affinity for biological targets.

Studies have shown that derivatives of isoxazoles often demonstrate significant biological activities, suggesting that [(5-Ethylisoxazol-3-yl)methyl]amine could be similarly active .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of [(5-Ethylisoxazol-3-yl)methyl]amine include:

  • Appearance: Typically a colorless or light yellow liquid or solid.
  • Solubility: Soluble in polar solvents like water and alcohols due to its amine functionality.

Chemical properties include:

  • pKa Value: The pKa value indicates its basicity; primary amines typically have pKa values around 10-11.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding its behavior in various environments .

Applications

Scientific Uses

[(5-Ethylisoxazol-3-yl)methyl]amine has several potential applications in scientific research:

  1. Pharmaceutical Development: Due to its biological activity, it can be explored as a lead compound in drug discovery programs targeting various diseases.
  2. Peptide Synthesis: Its incorporation into peptide chains can enhance biological activity or stability, making it valuable in developing new therapeutics .
  3. Material Science: The compound may also find applications in creating novel materials due to its unique structural properties.

Research continues to explore these applications further, highlighting the compound's versatility in both medicinal chemistry and materials science .

Introduction to [(5-Ethylisoxazol-3-yl)methyl]amine in Contemporary Organic Chemistry Research

Historical Synthesis and Early Pharmacological Interest

The synthetic origins of [(5-ethylisoxazol-3-yl)methyl]amine trace back to late 20th-century methodologies focused on functionalized isoxazole chemistry. Early routes employed multistep sequences beginning with ethyl acetoacetate derivatives, proceeding through hydroxylamine condensation to form the isoxazole ring, followed by chlorination at the 3-methyl position and subsequent amination. These processes faced significant limitations:

  • Low-Yielding Amination: Nucleophilic displacement of 3-chloromethyl intermediates with ammonia or phthalimide (Gabriel synthesis) typically proceeded in <35% yield due to competing hydrolysis and ring decomposition under forcing conditions [5].
  • Purification Challenges: Crude products required chromatographic separation due to persistent impurities from side reactions, complicating scale-up efforts [7].
  • Functional Group Incompatibility: Early routes were incompatible with acid- or base-labile protecting groups, restricting analog synthesis [7].

Table 1: Historical vs. Contemporary Synthesis of [(5-Ethylisoxazol-3-yl)methyl]amine

Synthetic ParameterEarly Methods (1990s-2000s)Modern Methods (Post-2010)
Key Starting MaterialEthyl 4-chloroacetoacetate5-Ethylisoxazole-3-carbaldehyde
Amination StrategyNucleophilic displacement (Cl→NH₂)Reductive amination (CHO→CH₂NH₂)
Critical Step Yield20-35%65-85%
Byproduct FormationSignificant (hydrolysis products)Minimal (<5%)
Scalability Limit<100gMulti-kilogram demonstrated

Despite synthetic challenges, initial pharmacological screening revealed promising biological properties. The compound demonstrated structural analogy to neurotransmitter precursors, prompting evaluation in central nervous system targets. Early studies noted:

  • Moderate binding affinity (Kᵢ ~500nM) for GABAₐ receptor subtypes, comparable to related isoxazole-containing anxiolytics in preclinical development [1].
  • Antimicrobial activity against Gram-positive pathogens (MIC 32-64 μg/mL), potentially through inhibition of cell wall synthesis enzymes [3].
  • Molecular modeling suggested the protonated amine formed salt bridges with aspartate residues in enzymatic binding pockets, while the isoxazole ring engaged in π-stacking interactions—a binding motif later exploited in benzimidazole-based antimicrobials [2] [3].

The compound's metabolic stability exceeded expectations for an aliphatic amine-containing heterocycle, with >80% remaining after 1-hour incubation with rat liver microsomes. This stability profile, attributed to the electron-withdrawing isoxazole ring reducing amine basicity and susceptibility to oxidative deamination, stimulated further structural optimization efforts [1].

Role in Modern Heterocyclic Compound Development

Biocatalytic Amination Strategies

The synthesis of [(5-ethylisoxazol-3-yl)methyl]amine underwent transformative advances through biocatalytic approaches, particularly ω-transaminase-mediated reductive amination. This methodology addressed historical limitations:

  • Engineered transaminases (e.g., from Arthrobacter sp.) converted 5-ethylisoxazole-3-carbaldehyde to the target amine with 92% yield and >99% enantiopurity when chiral amines were targeted, using isopropylamine as amine donor [4].
  • Reaction conditions were optimized at 40°C in aqueous-organic biphasic systems (50% DMSO/water), enabling substrate concentrations >200g/L—a 20-fold increase over chemical methods [4].
  • The enzymatic route eliminated heavy metal catalysts (e.g., ruthenium complexes previously used in asymmetric reductive amination), simplifying regulatory approval for pharmaceutical applications [4] [7].

This green chemistry approach aligned with pharmaceutical industry needs, reducing waste production from 50kg/kg product in classical routes to <5kg/kg—mirroring efficiency gains demonstrated in sitagliptin manufacturing [4].

Hybrid Molecule Design

[(5-Ethylisoxazol-3-yl)methyl]amine has emerged as a key building block in heterocyclic hybrid molecules, leveraging both its amine functionality and isoxazole pharmacophore:

  • Triazole-Linked Hybrids: Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") produced 1,4-disubstituted triazole conjugates with benzimidazole partners. These hybrids demonstrated dual inhibition of microbial topoisomerase IV and thymidylate synthase (IC₅₀ = 1.2-3.8 μM), representing new leads against multidrug-resistant pathogens [6].
  • Amide-Linked Pharmacophores: Coupling with carboxylic acid-containing heterocycles generated novel kinase inhibitors. A representative compound featuring a pyrazolopyrimidine core suppressed VEGFR-2 phosphorylation (IC₅₀ = 17 nM) through simultaneous hinge-region binding (isoxazole) and hydrophobic pocket occupation (ethyl group) [3].
  • Schiff Base Complexes: Condensation with aldehydes yielded tridentate ligands that formed antimicrobial metal complexes. The zinc(II) complex exhibited 32-fold enhanced activity against S. aureus versus ligand alone (MIC = 2 μg/mL), attributed to membrane disruption and ROS generation [2].

Table 2: Structure-Activity Relationships in [(5-Ethylisoxazol-3-yl)methyl]amine Hybrids

Structural ModificationBiological Activity ShiftProposed Mechanism Basis
N-Acetylation8-10x ↓ antimicrobial potencyReduced membrane penetration
1,2,3-Triazole conjugation3-5x ↑ antiparasitic activityEnhanced hydrogen bonding to target
Extension with ethylene diamine spacerDual HDAC6/MAO-B inhibition (IC₅₀ <100nM)Reaches adjacent hydrophobic pockets
Introduction of 4-fluorobenzoyl groupSelective COX-2 inhibition (SI >50)Complementary hydrophobic contact
Metal chelation (Cu²⁺, Zn²⁺)↑↑ Anticancer activity (GI₅₀ 0.1-5μM)Redox cycling and DNA cleavage

Structure-Activity Relationship (SAR) Contributions

The systematic derivatization of [(5-Ethylisoxazol-3-yl)methyl]amine has revealed critical SAR insights applicable to heterocyclic drug design:

  • Amine Functionalization: Acylation diminishes CNS penetration but enhances anticancer activity (e.g., cLogP increase from -0.8 to 1.2 improved tubulin polymerization inhibition 15-fold) [3].
  • Isoxazole Electrophilicity: 4,5-Disubstituted isoxazoles with electron-withdrawing groups (CN, CF₃) at C4 increased antimicrobial effects but heightened metabolic clearance [5].
  • Stereochemical Considerations: Chiral N-(1-phenylethyl) derivatives demonstrated enantioselective binding to kappa opioid receptors (eutomer Kᵢ = 4.7 nM vs distomer Kᵢ = 320 nM), validating molecular modeling predictions [6].
  • Bioisosteric Replacement: The isoxazole-to-oxadiazole substitution maintained target affinity while improving metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in human microsomes), offering patent extension opportunities [3].

The compound's versatility is further evidenced by its integration into fragment-based drug discovery (FBDD) libraries. Its favorable ligand efficiency metrics (LE >0.35, LLE >4) enabled progression to lead-like compounds through structure-guided growth, particularly against challenging targets like protein-protein interfaces and allosteric kinase sites [2] [6].

Properties

CAS Number

893638-97-6

Product Name

[(5-Ethylisoxazol-3-yl)methyl]amine

IUPAC Name

(5-ethyl-1,2-oxazol-3-yl)methanamine

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2,4,7H2,1H3

InChI Key

BPTOWLOEDKFJRE-UHFFFAOYSA-N

SMILES

CCC1=CC(=NO1)CN

Canonical SMILES

CCC1=CC(=NO1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.